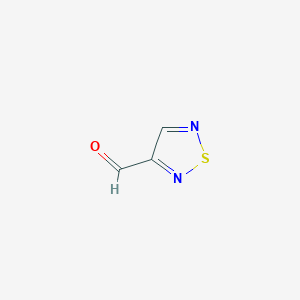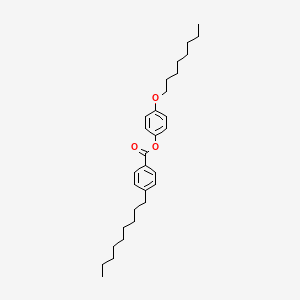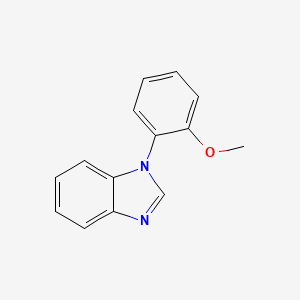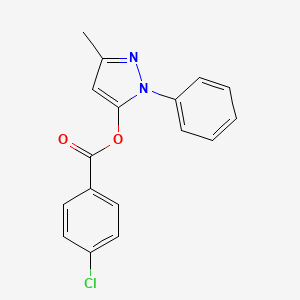
1,2,5-Thiadiazole-3-carbaldehyde
Vue d'ensemble
Description
1,2,5-Thiadiazole-3-carbaldehyde is a compound with the molecular formula C3H2N2OS . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . The thiadiazole ring is a versatile moiety that exhibits a wide variety of biological activities .
Synthesis Analysis
The synthesis of this compound involves intermolecular cyclization via nucleophilic substitution of halogen in the aromatic ring . The synthetic strategy entailed the use of Sonogashira and Stille reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with one sulfur atom and two nitrogen atoms . The InChI code for this compound is 1S/C3H2N2OS/c6-2-3-1-4-7-5-3/h1-2H .Chemical Reactions Analysis
Thiadiazole derivatives have been found to exhibit a broad spectrum of pharmacological activities, which can be attributed to their ability to undergo various chemical reactions . The thiadiazole ring acts as a “hydrogen binding domain” and “two-electron donor system” which allows it to interact strongly with biological targets .Physical And Chemical Properties Analysis
This compound has a molecular weight of 114.13 g/mol . It has a topological polar surface area of 71.1 Ų and a complexity of 77.3 . It has a rotatable bond count of 1 and a hydrogen bond acceptor count of 4 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Complex Compounds : 1,2,5-Thiadiazole-3-carbaldehyde is involved in the synthesis of complex compounds like 3-(4-Thiocarbamoyl-1,2,3-triazol-1-yl)benzo-15-crown-5. This compound demonstrates reversible formation in certain solvents, highlighting its potential in chemical extractions and organic synthesis (Prokhorova et al., 2010).
Chemical Transformations : 1,2,5-Thiadiazole derivatives undergo various chemical transformations, such as the conversion into 6aδ4-Thia-1,2,5,6-tetraazapentalenes, illustrating their versatility in chemical synthesis (L'abbé & Frederix, 1990).
Ring Transformations : Ring transformation studies of derivatives like 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with various amines provide insights into the mechanisms of chemical rearrangements, crucial for developing new synthetic methods (L'abbé et al., 1991).
Applications in Material Science
- Crystal and Molecular Structure : Research on compounds like 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde sheds light on crystal and molecular structures, contributing to the development of materials with specific properties (Banu et al., 2010).
Biological and Medicinal Applications
Antileishmanial Activity : Novel thiadiazole derivatives have been evaluated for their antileishmanial properties, showing potential as therapeutic agents (Sadat-Ebrahimi et al., 2019).
Fungicidal Activity : Certain thiadiazole derivatives exhibit fungicidal activity, indicating their potential use in agriculture and medicine (Wu, 2013).
Advanced Research and Development
Theoretical and Experimental Studies : Comprehensive studies on the chemistry of 1,2,3-Thiadiazoles, including synthesis methods, structural analysis, and chemical properties, provide a foundation for further research and development in various scientific fields (Bakulev & Dehaen, 2004).
- coupling of thienothiophene and benzothiadiazole derivatives, including this compound, for optoelectronic applications, explores their potential in the field of electronics and photonics. This research could lead to the development of new materials for electronic devices (Okino et al., 2022).
Antimicrobial Applications
Antibacterial Activity : Novel 1,3,4-thiadiazole derivatives containing the 1,2,5-thiadiazole moiety have been synthesized and evaluated for their antibacterial properties, demonstrating the potential for these compounds in combating microbial infections (Govori et al., 2014).
Synthesis and Bioactivity Evaluation : The creation and assessment of imidazo[2,1-b][1,3,4]thiadiazole derivatives for their antimicrobial activity further highlight the biological significance of these compounds in medical research (Alegaon & Alagawadi, 2011).
Chemical and Physical Analysis
Electrochemical and Structural Studies : Research on [1,2,5]Selenadiazolo[3,4-c][1,2,5]thiadiazole provides insights into the electrochemical properties and structural characteristics of thiadiazole derivatives, which are valuable for understanding their behavior in various applications (Bagryanskaya et al., 2007).
Anti-corrosion Activity : Thiadiazole derivatives, including those related to this compound, have been investigated for their anti-corrosion properties, suggesting their potential use in industrial applications to protect materials against corrosion (Rehan et al., 2021).
Ultrasound-assisted Synthesis and Antibacterial Activity : The development of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one derivatives using ultrasound-assisted synthesis demonstrates an innovative approach to creating biologically active compounds, with significant implications in pharmaceutical research (Kerru et al., 2020).
Orientations Futures
Thiadiazole derivatives, including 1,2,5-Thiadiazole-3-carbaldehyde, have been the subject of extensive research due to their broad spectrum of biological activities . Future research may focus on developing novel therapeutic agents for a variety of pathological conditions . Additionally, the asymmetric isomerization strategy has shown promise in regulating molecular properties, which could guide the future design of non-fullerene acceptors .
Propriétés
IUPAC Name |
1,2,5-thiadiazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2OS/c6-2-3-1-4-7-5-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDCFDKIOMYRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505678 | |
| Record name | 1,2,5-Thiadiazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75238-60-7 | |
| Record name | 1,2,5-Thiadiazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5-thiadiazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20R,23R,24S)-6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol](/img/structure/B1660295.png)

![2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride](/img/structure/B1660297.png)
![4-Chloro-N-[2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B1660298.png)
![Acetic acid, [[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B1660299.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1660301.png)

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1660307.png)
![2-[4-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-n-phenylacetamide](/img/structure/B1660308.png)
